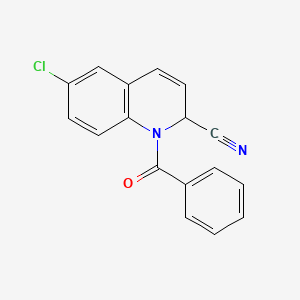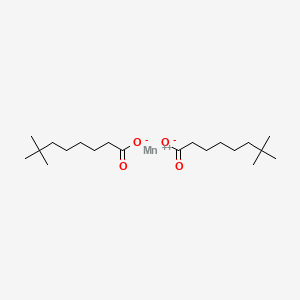
Ethyl 2-hydroxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-oxobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-oxobutanoate can be synthesized through the esterification of acetylglycolic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Acetylglycolic acid+EthanolH2SO4Acetylglycolic acid ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of acetylglycolic acid ethyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetylglycolic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Acetylglycolic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetylglycolic acid ethyl ester involves its hydrolysis to acetylglycolic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The resulting acetylglycolic acid can then participate in various metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pleasant aroma.
Uniqueness
Ethyl 2-hydroxy-3-oxobutanoate is unique due to its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and biomedical research. Its ability to form biodegradable polymers sets it apart from other esters, making it valuable in the development of sustainable materials.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h5,8H,3H2,1-2H3 |
Clé InChI |
BKLZHQNOJJQEBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B8710046.png)


![2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B8710060.png)
![1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8710066.png)








![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)
